molecular formula C11H16N2O3S B2770770 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide CAS No. 103826-87-5

2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide

Cat. No. B2770770
M. Wt: 256.32
InChI Key: KGBTVIQRHXYTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is widely used to treat bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 253.28 g/mol.

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

One area of scientific research involving 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide focuses on its synthesis, molecular structure, and spectroscopic characterization. For example, Durgun et al. (2016) synthesized and characterized a sulfonamide compound, highlighting its structure through various spectroscopic methods and computational study. This work provides foundational knowledge for understanding the physical and chemical properties of such compounds, which is crucial for further application in medicinal chemistry and material science (Durgun et al., 2016).

Antimicrobial Activity

Another significant area of application is in the development of antimicrobial agents. Ghorab et al. (2017) explored the synthesis of novel derivatives carrying the sulfonamide moiety for their antimicrobial activity. These compounds showed promising results against a range of bacterial and fungal strains, underscoring the potential of 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide derivatives in creating new antimicrobial treatments (Ghorab et al., 2017).

Synthesis and Medicinal Chemistry

In the realm of medicinal chemistry, compounds derived from 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide are explored for their potential therapeutic applications. Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, evaluating their antibacterial, antifungal, and cytotoxic activity. This research demonstrates the versatility of sulfonamide derivatives in drug development and their potential in addressing various medical challenges (Chohan & Shad, 2011).

properties

IUPAC Name

2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBTVIQRHXYTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide

CAS RN

103826-87-5
Record name 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103826875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DIMETHYL-N-(4-SULFAMOYLPHENYL)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ5HR3BJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 200 ml of acetonitrile, 50 g of sulfanilamide, and 30 g of triethylamine was added dropwise 35 g of pivaloyl chloride at 50° C. They were then stirred for 30 minutes and the resulting suspension was poured into 1.5 l of water. The thus formed crystals were separated by filtration to yield 68 g of p-pivaloylaminobenzenesulfonamide (m.p., 219°-220° C.).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

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